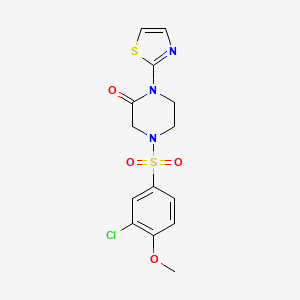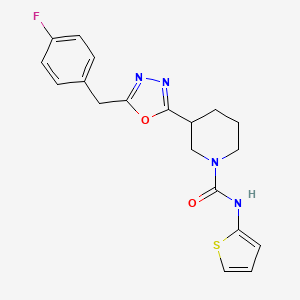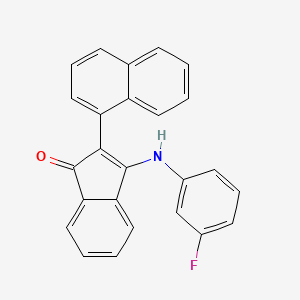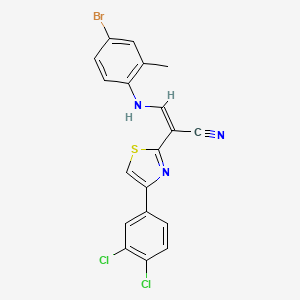
4-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one, also known as CMPT, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Structural and Computational Analysis
A study by Kumara et al. (2017) on novel piperazine derivatives, while not directly mentioning the specific compound , highlights the broader class of piperazine compounds' significance in crystal structure studies and computational analysis. The research involved synthesizing new compounds and confirming their structures through X-ray diffraction studies, alongside density functional theory (DFT) calculations to understand their electrophilic and nucleophilic sites. This study exemplifies the importance of such compounds in advancing crystallography and computational chemistry research (Kumara et al., 2017).
Antimicrobial Applications
Research on 1,2,4-triazole derivatives, including piperazine components, underscores the antimicrobial potential of this chemical class. Bektaş et al. (2007) synthesized new derivatives and found some with significant activities against various microorganisms. This finding supports the investigation into similar compounds for developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
Turov (2020) conducted a study on 1,3-thiazoles with piperazine substituents, assessing their anticancer efficacy across various cancer cell lines. This research indicates the potential for structurally related compounds, including those with the 4-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one framework, to serve as leads in the development of new anticancer drugs (Turov, 2020).
Development of Serotonin Receptor Antagonists
Yoon et al. (2008) synthesized piperazine derivatives targeting 5-HT7 receptors, demonstrating the applicability of such compounds in designing receptor-specific drugs. The study showcases the therapeutic relevance of piperazine-based compounds, including those resembling this compound, in neuropsychiatric disorder treatments (Yoon et al., 2008).
Antimicrobial and Antibacterial Discoveries
Patel and Agravat (2009) explored new pyridine derivatives, including piperazine and thiazole motifs, for their antimicrobial properties. Their findings contribute to the growing evidence of the utility of such compounds in developing new antibiotics and antimicrobial agents (Patel & Agravat, 2009).
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c1-22-12-3-2-10(8-11(12)15)24(20,21)17-5-6-18(13(19)9-17)14-16-4-7-23-14/h2-4,7-8H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHBHKSKRDSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]amino]thiourea](/img/structure/B2942922.png)
![2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2942924.png)



![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2942929.png)

![2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]prop-2-enamide](/img/structure/B2942931.png)

![2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide](/img/structure/B2942934.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2942936.png)


![N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2942941.png)